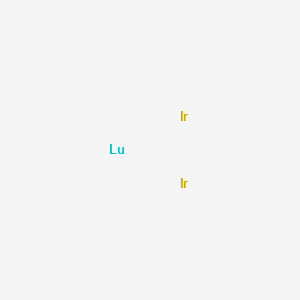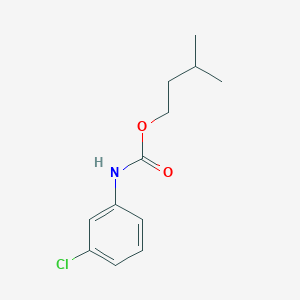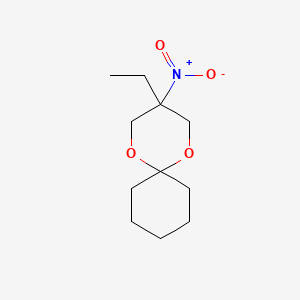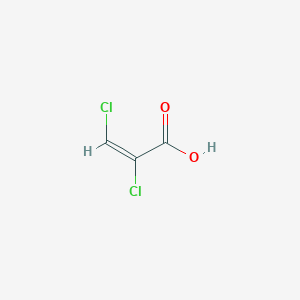
(E)-2,3-dichloro-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3-dichloro-acrylic acid is an organic compound characterized by the presence of two chlorine atoms and a double bond in its acrylic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dichloro-acrylic acid typically involves the chlorination of acrylic acid or its derivatives. One common method is the addition of chlorine to the double bond of acrylic acid under controlled conditions. This reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, this compound can be produced through the chlorination of acrylic acid using chlorine gas. The reaction is conducted in a reactor where temperature and pressure are carefully controlled to optimize the yield and purity of the product. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
(E)-2,3-dichloro-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 2,3-dichloropropionic acid.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: 2,3-dichloropropionic acid.
Substitution: Various substituted acrylic acids depending on the nucleophile used.
科学研究应用
(E)-2,3-dichloro-acrylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (E)-2,3-dichloro-acrylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
2,3-dichloropropionic acid: Similar in structure but lacks the double bond.
2,3-dichlorobutyric acid: Contains an additional carbon atom in the chain.
2,3-dichlorocrotonic acid: Similar structure with a different position of the double bond.
Uniqueness
(E)-2,3-dichloro-acrylic acid is unique due to the presence of both chlorine atoms and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
6795-91-1 |
|---|---|
分子式 |
C3H2Cl2O2 |
分子量 |
140.95 g/mol |
IUPAC 名称 |
(E)-2,3-dichloroprop-2-enoic acid |
InChI |
InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
InChI 键 |
YQYHCJZVJNOGBP-OWOJBTEDSA-N |
手性 SMILES |
C(=C(\C(=O)O)/Cl)\Cl |
规范 SMILES |
C(=C(C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
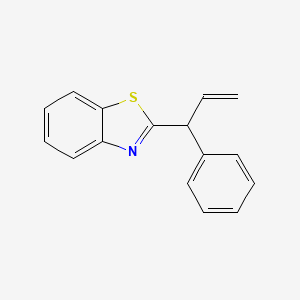
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
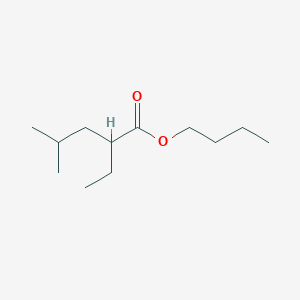
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

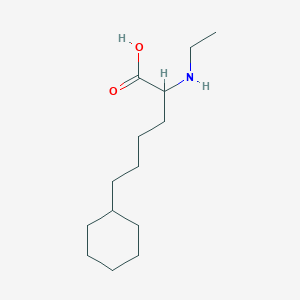
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
